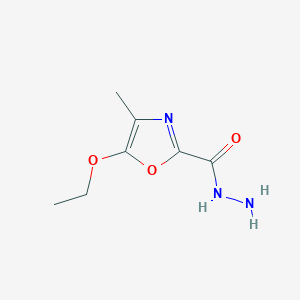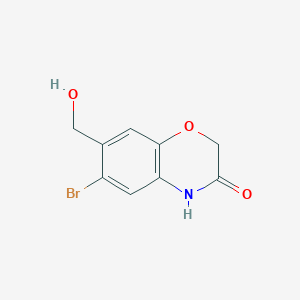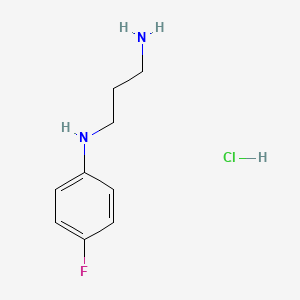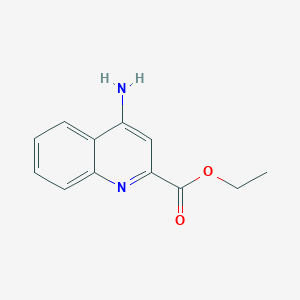
Ethyl 4-aminoquinoline-2-carboxylate
Descripción general
Descripción
Ethyl 4-aminoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Ethyl 2-chloroquinoline-3-carboxylates have shown moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera, demonstrating the potential of quinoline derivatives in antibacterial applications (Krishnakumar et al., 2012).
Synthesis and Chemical Properties
Ethyl 6,7-dimethoxy-3-aminoquinoline-2-carboxylate has been identified as a key intermediate in the synthesis of various chemical structures, highlighting the versatility of ethyl aminoquinoline derivatives in chemical synthesis (Wang et al., 2004). The addition of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes leads to diverse 3-aminoquinoline carboxylic acid derivatives, showcasing the compound's utility in the synthesis of substituted quinolines (Bujok et al., 2010).
Anticancer Activity
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives have been evaluated for their anticancer effect against the breast cancer MCF-7 cell line, with several compounds demonstrating significant activity. This suggests the potential of ethyl quinoline derivatives in the development of new anticancer agents (Gaber et al., 2021).
Antimalarial and Antiallergy Properties
4-Aminoquinoline-derived thiazolidines have been synthesized and evaluated for their antimalarial activity, indicating that some compounds significantly suppress parasitemia in vivo. These findings suggest that ethyl 4-aminoquinoline derivatives could contribute to the development of new antimalarial treatments (Solomon et al., 2013). Moreover, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate has been identified as a new prototype with oral antiallergy activity, showing potential in the development of antiallergy agents (Althuis et al., 1979).
Fluorescent Dipoles
Mesomeric betaines constructed of quinolinium cations and carboxylate anions have been synthesized, offering insights into the use of ethyl quinoline derivatives in the development of fluorescent materials (Smeyanov et al., 2017).
Mecanismo De Acción
Target of Action
Ethyl 4-aminoquinoline-2-carboxylate is a derivative of 4-aminoquinoline, a class of compounds known for their antimalarial properties . The primary target of these compounds is the Fe (II)-protoporphyrin IX in the parasite Plasmodium falciparum . This target plays a crucial role in the survival and proliferation of the parasite .
Mode of Action
It is believed to function similarly to other 4-aminoquinolines, which inhibit heme polymerase activity . This inhibition leads to an accumulation of free heme, which is toxic to the parasites . The compound binds to the free heme, preventing the parasite from converting it into a less toxic form .
Biochemical Pathways
It is likely that the compound affects the heme detoxification pathway inPlasmodium parasites, given its similarity to other 4-aminoquinolines .
Pharmacokinetics
The compound’s molecular weight of 21624 suggests that it may have favorable pharmacokinetic properties, as smaller molecules often have better absorption and distribution characteristics.
Result of Action
The result of this compound’s action is the inhibition of Plasmodium parasite growth, due to the disruption of heme detoxification . This leads to the accumulation of toxic heme within the parasite, ultimately causing its death .
Análisis Bioquímico
Biochemical Properties
Ethyl 4-aminoquinoline-2-carboxylate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound can bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects gene expression patterns and metabolic flux within the cell. This compound has also been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor, blocking the active sites of target enzymes and preventing their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects with minimal toxicity. At higher doses, this compound can cause adverse effects, including toxicity and organ damage. Studies in animal models have identified threshold doses at which the compound transitions from being therapeutic to toxic. These findings are crucial for determining safe and effective dosage ranges for potential clinical use .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes can lead to the formation of active or inactive metabolites, influencing the overall pharmacokinetic profile of this compound. Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to target sites. For example, this compound can bind to plasma proteins, which help distribute it throughout the body. Additionally, transporters such as ATP-binding cassette (ABC) transporters can influence the compound’s intracellular concentration and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
ethyl 4-aminoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNJLVCIOXNAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1379178.png)
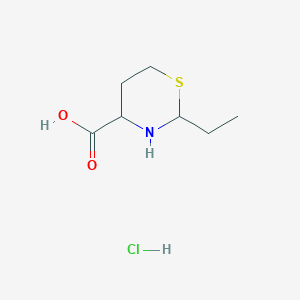
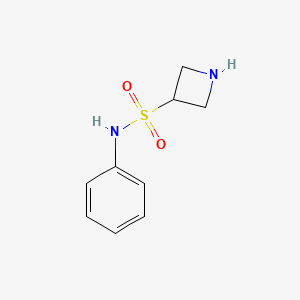
![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)

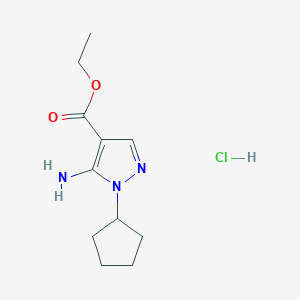
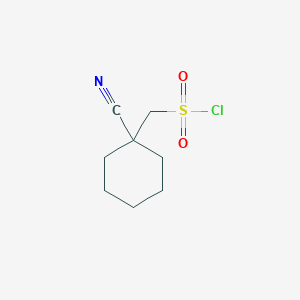
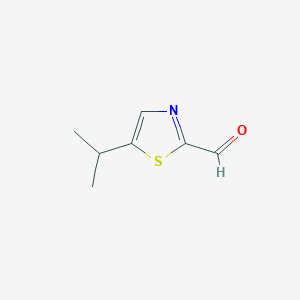
![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)

